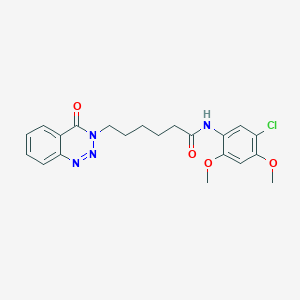

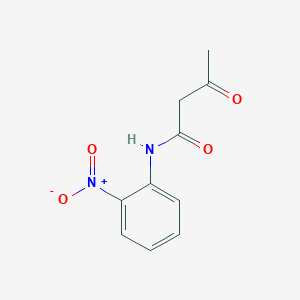

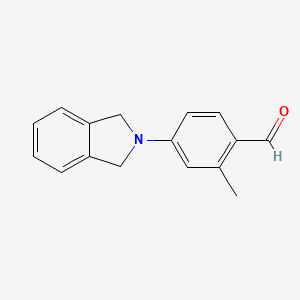

![molecular formula C11H8N4O2 B3011059 4-Aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid CAS No. 940980-93-8](/img/structure/B3011059.png)

4-Aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid” is a complex organic compound. It contains a benzimidazole core, which is a privileged and routinely used pharmacophore in the drug discovery process . Benzimidazole’s structural similarity to purine makes it a key structural motif in drug design .

Synthesis Analysis

The synthesis of benzimidazoles often involves a condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .科学的研究の応用

Novel Biologically Active Pyrimido[1,2-a]benzimidazoles

The reaction of allenic nitriles with 2-aminobenzimidazoles has led to the formation of 2-aminopyrimido[1,2-a]benzimidazoles, which have been identified to possess slight antibiotic and antiarrhythmic properties (Asobo et al., 2001).

Synthesis of Functionalized Pyrimido[1,2-a]-benzimidazoles

Cyclocondensation of (benzimidazol-2-yl)cyanamide with β-diketones and β-ketoesters in the presence of nickel complexes has resulted in the formation of 2-aminopyrimido[1,2-a]benzimidazole derivatives. These derivatives undergo protonation and acylation, revealing their potential for varied chemical modifications (Dorokhov et al., 1990).

Formation of Azolopyrimidines

The reaction of 3-amino-1,2,4-triazole with N-arylmaleimides leads to the formation of azolopyrimidines. These reactions also form pyrimidobenzimidazoles, providing a pathway for developing structurally diverse heterocycles (Rudenko et al., 2011).

Diastereomer Pyrimido[1,2-a]Benzimidazoles Synthesis

Synthesis involving 2-aminobenzimidazole, aldehydes, and diethyl malonate has led to unexpected products like 2-hydroxyethyl 3-hydroxy-4-aryl-2-oxo-tetrahydropyrimidobenzimidazole-3-carboxylates. These findings open new avenues for creating diverse diastereomers in heterocyclic chemistry (Basyouni et al., 2022).

Biologically Active Pyrimido[1,2-a]benzimidazoles

New pyrimido[1,2-a]benzimidazoles have been synthesized using a Biginelli-like cyclocondensation method. These compounds have demonstrated antimicrobial activity, highlighting their potential in medicinal chemistry (Pada et al., 2013).

Ureas, Amidines, and Guanidines Synthesis

The reaction of 2-aminopyrimido[1,2-a]benzimidazole derivatives with isocyanates or dimethylacetamide dimethylacetals yielded ureas and amidines. This synthesis expands the chemical versatility of pyrimido[1,2-a]benzimidazole compounds (Gordeev et al., 1991).

作用機序

Target of Action

It’s known that nitrogen-containing heterocyclic compounds, such as this one, are the basis of many natural and synthetic biologically active substances . They often interact with nitrogenous bases of nucleic acids, which are crucial components of DNA and RNA .

Mode of Action

Similar compounds have been shown to exhibit a wide spectrum of biological activity and numerous therapeutic applications in medicine . They often work by interacting with their targets and causing structural modifications .

Biochemical Pathways

Compounds of similar structure have been found to affect various pathways, leading to a broad spectrum of biological activity .

Result of Action

Similar compounds have been found to have antiviral action and high efficacy .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

特性

IUPAC Name |

4-aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c12-9-6(10(16)17)5-13-11-14-7-3-1-2-4-8(7)15(9)11/h1-5H,12H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEDAIXBHFQFFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=C(C=N3)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B3010979.png)

![3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3010984.png)

![N~4~-(4-ethoxyphenyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B3010988.png)

![4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B3010991.png)

![1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one](/img/structure/B3010997.png)